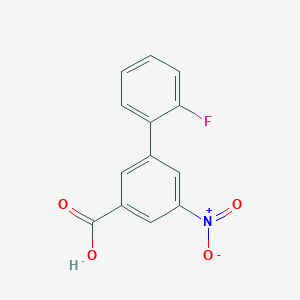

3-(2-Fluorophenyl)-5-nitrobenzoic acid

Beschreibung

3-(2-Fluorophenyl)-5-nitrobenzoic acid is an aromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 5-position and a 2-fluorophenyl group at the 3-position. The compound’s structural rigidity and functional groups make it a candidate for pharmaceutical and materials science applications, though its exact biological activity remains unexplored in the cited sources.

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(6-8)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHNONHHDHGCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673404 | |

| Record name | 2'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924646-30-0 | |

| Record name | 2'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration of Substituted Benzoic Acids

A common strategy for preparing nitrobenzoic acid derivatives involves the nitration of substituted benzoic acids. The nitration reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature to achieve regioselective nitro group introduction.

-

- Use of concentrated nitric acid (60-75% mass concentration) mixed with sulfuric acid or diluted sulfuric acid (e.g., 85% H2SO4)

- Temperature control between 0 to 20 °C, preferably 0 to 10 °C, to minimize side reactions and ensure selective nitration

- Reaction time generally ranges from 1 to 2 hours depending on scale and substrate reactivity

Example from Related Compound :

In the preparation of 2-nitro-3-methylbenzoic acid, m-toluic acid is nitrated with 60-75% nitric acid, maintaining the temperature at 0-10 °C, resulting in high regioselectivity and yield.Mechanistic Insight :

The electron-withdrawing carboxyl group directs nitration to the meta position relative to itself, while the presence of a fluorine substituent on the phenyl ring influences the regioselectivity and reactivity due to its electronegativity and resonance effects.

Preparation of 3-(2-Fluorophenyl)benzoic Acid Precursors

The synthesis of 3-(2-Fluorophenyl)-5-nitrobenzoic acid requires the availability of 3-(2-fluorophenyl)benzoic acid or a suitable intermediate. This can be achieved by:

Cross-Coupling Reactions :

Suzuki or related cross-coupling reactions between fluorophenyl boronic acids and halogenated benzoic acid derivatives can be used to assemble the biaryl structure. This step precedes nitration.Halogenated Intermediate Nitration :

Analogous to the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid, nitration of halogenated fluorobenzoic acids under controlled acidic conditions (e.g., using sulfuric acid diluted to 85%) at elevated temperatures (80-100 °C) can introduce the nitro group effectively.

Detailed Nitration Procedure (Adapted from Related Fluorobenzoic Acid Nitration)

This procedure can be adapted for the nitration of 3-(2-fluorophenyl)benzoic acid to yield this compound with high yield and purity.

Industrial Considerations

For scale-up and industrial production, continuous flow reactors and optimized reaction parameters are employed to:

- Enhance heat dissipation during exothermic nitration

- Improve reaction safety and control

- Maximize yield and product purity

These methods are exemplified in the industrial synthesis of related nitrobenzoic acids, such as 3-(4-methylthiophenyl)-5-nitrobenzoic acid, where continuous flow nitration ensures consistent product quality.

Summary Table of Preparation Methods

| Preparation Step | Reagents & Conditions | Temperature | Duration | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Nitration of 3-(2-fluorophenyl)benzoic acid | HNO3 (60-75%), H2SO4 (85%) | 0-10 °C (initial), then 80-100 °C | 1-2 h (initial), 3 h (post-addition) | ~88% molar yield, ~94.5% purity | Controlled addition, gas evolution monitoring |

| Cross-coupling (precursor synthesis) | Fluorophenyl boronic acid + halobenzoic acid | Pd catalyst, base, solvent | Several hours | High yield (literature dependent) | Prepares biaryl intermediate |

| Catalytic hydrogenation (related compounds) | Pd/C, H2, ethanol | ~50 °C | 2 h | >98% purity (related amino derivatives) | For amino derivatives, not nitro |

| Industrial continuous flow nitration | Mixed acid nitration in flow reactor | Controlled | Continuous | Optimized yield and purity | Safety and scalability |

Research Findings and Notes

- The nitration of fluorinated benzoic acids requires careful temperature control to avoid over-nitration or decomposition.

- The presence of fluorine affects the electronic environment, influencing regioselectivity and reactivity during nitration.

- Gas evolution (HCl or NOx) during nitration serves as an indicator of reaction progress and completion.

- Purification typically involves filtration, washing with water, and drying to obtain crystalline nitrobenzoic acid with defined melting points.

- Hydrogenation and halogenation steps are well-established for related benzoic acid derivatives but less common for direct preparation of nitro compounds.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield the corresponding amine derivative, which can further participate in various organic transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl₂) can be used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or sulfonating agents (e.g., sulfuric acid).

Major Products:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of the corresponding amine derivative.

Substitution: Introduction of various functional groups on the aromatic ring, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(2-Fluorophenyl)-5-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives may be investigated for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Substituent Position: The position of the fluoro group (2-, 3-, or 4-) on the phenyl ring significantly impacts steric and electronic properties.

- Functional Groups : Phosphonate (in ) and carboxy (in ) groups enhance coordination with metals, making these analogs suitable for hybrid material synthesis. In contrast, the target compound’s lack of such groups limits its utility in this domain but may favor pharmaceutical applications due to its simpler structure.

Physicochemical Properties

- Solubility : The nitro group and aromatic rings confer low aqueous solubility, common to nitroaromatics. Hydroxyl or carboxy substituents (e.g., ) improve solubility via hydrogen bonding.

- Molecular Weight: The target compound’s molecular weight (~275 g/mol, estimated) is comparable to analogs like 2-{[(3-fluorophenyl)methyl]amino}-5-nitrobenzoic acid (290.25 g/mol) .

Biologische Aktivität

3-(2-Fluorophenyl)-5-nitrobenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antitumor effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a fluorophenyl group and a nitro substituent, which contribute to its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of this compound have shown significant antibacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL. Specifically, one derivative demonstrated an MIC of 4 μg/mL against both sensitive and rifampicin-resistant strains of M. tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Derivative 3m | 4 | M. tuberculosis H 37Rv |

| Derivative 3e | 64 | M. tuberculosis H 37Rv |

| Derivative with trifluoromethyl | 16 | M. tuberculosis H 37Rv |

Anti-inflammatory Properties

Research has also indicated that compounds similar to this compound exhibit anti-inflammatory effects. A study involving morpholine derivatives showed that these compounds could significantly reduce inflammation in models of pancreatitis in rats. The tested compound demonstrated a decrease in circulating immune complexes and markers of endogenous intoxication, suggesting a robust anti-inflammatory profile .

Table 2: Anti-inflammatory Effects in Animal Models

| Compound | Administration Route | Effectiveness |

|---|---|---|

| BKP-115 (related compound) | Intramuscular | Significant reduction in inflammation |

| BKP-115 | Intragastric | Moderate effectiveness |

Antitumor Activity

The potential antitumor effects of related compounds have also been explored. In vitro assays have shown that certain derivatives do not exhibit cytotoxicity against various tumor cell lines, indicating a selective mechanism that may be leveraged for therapeutic applications .

Case Studies

A notable case study involved the synthesis and evaluation of a series of phenoxy-N-phenylacetamide derivatives, where structural modifications led to varying degrees of biological activity against M. tuberculosis. The study highlighted the importance of the nitro group’s position on the aromatic ring in influencing antimicrobial efficacy .

The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the nitro group may play a crucial role in redox reactions within microbial cells or inflammatory pathways, leading to enhanced therapeutic effects .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Fluorophenyl)-5-nitrobenzoic acid, and how can reaction conditions be optimized?

Answer: A common approach involves nucleophilic aromatic substitution (SNAr) reactions. For example, fluorinated nitrobenzoic acids can react with phenolic derivatives under basic conditions. Evidence from related compounds (e.g., 2-fluoro-5-nitrobenzoic acid) suggests using immobilized phenols on solid supports to enhance regioselectivity and reduce side reactions . Optimization may involve varying solvents (e.g., ethanol or chloroform, as these are compatible with nitrobenzoic acid derivatives ), temperature (typically 60–100°C), and catalysts (e.g., K₂CO₃ for deprotonation). Yield improvements can be monitored via HPLC or TLC with UV detection.

Q. How should researchers characterize the solubility and stability of this compound for experimental design?

Answer: Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol) is critical. For instance, structurally similar compounds like 2-fluoro-5-nitrobenzoic acid are soluble in chloroform and ethanol . Stability tests under varying pH (1–12) and temperatures (4°C to 50°C) should be conducted, with degradation monitored via UV-Vis spectroscopy. Storage recommendations include airtight containers in cool, dry environments to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-III is essential. For example, SHELXL enables refinement of nitro and fluorophenyl group orientations, addressing potential torsional angle discrepancies . Key parameters to analyze:

- Bond lengths: Compare C-F (1.34–1.38 Å) and C-NO₂ (1.48 Å) distances to literature values.

- Thermal displacement parameters: High values may indicate disorder in the nitro group.

Table 1: Example Crystallographic Parameters for Nitrobenzoic Acid Derivatives

| Parameter | Typical Range | Tools/Methods |

|---|---|---|

| C-F Bond Length | 1.34–1.38 Å | SHELXL |

| Torsional Angle | 5–15° (Nitro group) | ORTEP-3 |

| R-factor (refined) | < 0.05 | Crystallographic GUI |

Q. How can contradictory reactivity data in nitrobenzoic acid derivatives be systematically analyzed?

Answer: Contradictions often arise from electronic effects of substituents. For example:

- Electron-withdrawing groups (e.g., -NO₂): Enhance SNAr reactivity at meta positions .

- Steric hindrance: Bulky fluorophenyl groups may reduce reaction rates.

Researchers should perform comparative DFT calculations (e.g., using Gaussian) to map electrostatic potentials and identify reactive sites. Experimental validation via kinetic studies (e.g., monitoring reaction progress under controlled conditions) is critical .

Q. What advanced techniques are recommended for studying the mechanistic role of this compound in metal-organic frameworks (MOFs)?

Answer: As a rigid ligand, its phosphonate derivatives (e.g., 3-(dihydroxyphosphoryl)-5-nitrobenzoic acid) can coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) to form MOFs . Techniques include:

- Powder XRD: To confirm framework topology.

- FT-IR spectroscopy: To track P=O and COO⁻ bonding shifts.

- Thermogravimetric analysis (TGA): To assess thermal stability (decomposition >300°C expected).

Q. How can computational modeling predict the spectroscopic properties of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can simulate:

- UV-Vis spectra: Predict λmax for nitro (250–300 nm) and fluorophenyl (270–310 nm) transitions.

- NMR chemical shifts: Compare calculated ¹⁹F NMR shifts (-110 to -120 ppm) with experimental data to validate conformers .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.